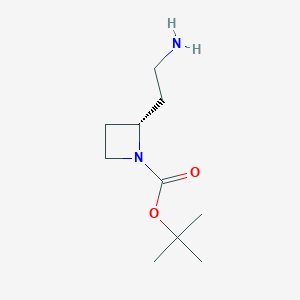
t-Butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate, which is abbreviated as TBAA, is an important synthetic intermediate in the pharmaceutical industry. It is a versatile compound that is used in the synthesis of various drugs and other compounds. TBAA is a colorless, odorless, and highly volatile liquid that is soluble in both water and organic solvents. TBAA is a derivative of azetidine, a heterocyclic compound that is found in many natural products. TBAA is an important intermediate in the synthesis of various drugs and other compounds.
Applications De Recherche Scientifique
TBAA has been extensively studied for its potential applications in the pharmaceutical industry. It has been used in the synthesis of various drugs, including anticancer drugs, antibiotics, and anti-inflammatory drugs. TBAA has also been used in the synthesis of peptides, peptidomimetics, and other small molecules. In addition, TBAA has been used in the synthesis of various nucleoside analogs and polymers.
Mécanisme D'action
TBAA acts as a nucleophilic reagent in various synthetic reactions. It is capable of reacting with a variety of electrophiles, including aldehydes, ketones, and carboxylic acids. TBAA can also react with alkyl halides to form a variety of products, such as amines and alcohols.
Biochemical and Physiological Effects
TBAA has been studied for its potential biochemical and physiological effects. It has been found to have a wide range of effects on the body, including the modulation of cell signaling pathways and the inhibition of enzymes. TBAA has also been found to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
TBAA is an ideal reagent for laboratory experiments due to its low cost and high purity. Additionally, TBAA is highly volatile and can be easily removed from reaction mixtures. However, TBAA is a highly reactive compound and must be handled with care, as it can react with air and moisture.
Orientations Futures
TBAA has a wide range of potential applications in the pharmaceutical industry. In the future, TBAA could be used to synthesize a variety of drugs and other compounds. Additionally, TBAA could be used to develop novel peptides, peptidomimetics, and other small molecules. TBAA could also be used to synthesize novel nucleoside analogs and polymers. Finally, TBAA could be used to study the biochemical and physiological effects of various drugs and compounds.
Méthodes De Synthèse
TBAA can be synthesized by several methods, including the reaction of ethyl azide and ethyl 2-aminoethyl carboxylate in the presence of a base. The reaction is typically carried out in anhydrous conditions and yields a product that is >98% pure. TBAA can also be synthesized from ethyl azide and ethyl 2-aminoethyl carboxylate in the presence of a tertiary amine catalyst.
Propriétés
IUPAC Name |
tert-butyl (2S)-2-(2-aminoethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h8H,4-7,11H2,1-3H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJAQTONQACTCR-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B6306653.png)
![t-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate](/img/structure/B6306665.png)
![2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester](/img/structure/B6306668.png)

![5-[trans-2-(t-Butoxycarbonylamino)cyclopropyl]thiophene-2-carboxylic acid](/img/structure/B6306679.png)
![{1-[(t-Butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B6306680.png)




![t-Butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6306718.png)


